molecular formula C11H10N2O B112871 1-Benzyl-1H-pyrazole-4-carbaldehyde CAS No. 63874-95-3

1-Benzyl-1H-pyrazole-4-carbaldehyde

Cat. No. B112871
CAS RN: 63874-95-3
M. Wt: 186.21 g/mol
InChI Key: WOXHPHOZJMLUFE-UHFFFAOYSA-N
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Description

1-Benzyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C11H10N2O . It is used in various chemical reactions and has been the subject of several studies .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-1H-pyrazole-4-carbaldehyde consists of a benzyl group attached to a pyrazole ring at the 1-position, and a carbaldehyde group at the 4-position .


Physical And Chemical Properties Analysis

1-Benzyl-1H-pyrazole-4-carbaldehyde has a molecular weight of 186.21 g/mol . It has a density of 1.1 g/cm³, a boiling point of 360.9°C, and a flash point of 172.1°C . It has 3 hydrogen bond acceptors, no hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Synthesis of Antimicrobial Agents

1-Benzyl-1H-pyrazole-4-carbaldehyde serves as a precursor in the synthesis of various antimicrobial agents. Compounds derived from this aldehyde have shown efficacy against a range of bacteria, including Gram-positive and Gram-negative strains . This application is crucial in the development of new antibiotics to combat resistant bacterial strains.

Agrochemical Applications

Derivatives of 1-Benzyl-1H-pyrazole-4-carbaldehyde have been investigated for their potential use in agrochemicals. They may possess acaricidal, insecticidal, and fungicidal activities, which could lead to the development of new pesticides that are more effective and environmentally friendly .

Safety And Hazards

While specific safety and hazard information for 1-Benzyl-1H-pyrazole-4-carbaldehyde is not available, general precautions for handling similar compounds include wearing suitable gloves, protective clothing, and eye protection .

Relevant Papers Several papers have been published on 1-Benzyl-1H-pyrazole-4-carbaldehyde, which can be found at Sigma-Aldrich . These papers likely contain more detailed information about this compound.

properties

IUPAC Name

1-benzylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-9-11-6-12-13(8-11)7-10-4-2-1-3-5-10/h1-6,8-9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXHPHOZJMLUFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424474
Record name 1-Benzyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1H-pyrazole-4-carbaldehyde

CAS RN

63874-95-3
Record name 1-Benzyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(1-Benzyl-1H-pyrazol-4-yl)methanol (190 mg, 1.0 mmol) in DCM (8 mL) at rt was treated with Dess-Martin periodinane (670 mg, 1.58 mmol). After 1.5 h, the reaction was quenched with a mixture of saturated solution of sodium thiosulfate and 10% NaHCO3 (1:1) at rt, stirred for 30 min before extraction with DCM (3×30 mL). The combined extracts were washed with a saturated aqueous solution of NaHCO3, brine, dried (Na2SO4), filtered and concentrated. Purification by flash chromatography (Isco CombiFlash) 0-40% EtOAc/heptane provided 1-benzyl-1H-pyrazole-4-carbaldehyde (86 mg, 46%). 1H NMR (400 MHz, CDCl3) δ ppm 5.35 (s, 2H), 7.27-7.30 (m, 2H), 7.36-7.43 (m, 3H), 7.88 (s, 1H), 8.01 (s, 1H), 9.85 (s, 1H); LCMS-MS (ESI+) 186.90 (M+H).
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
670 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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